3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c1-5-6-4-8-3-2-7(6)10-9-5;/h2-4H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNKCSTJGFCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the condensation of 3-methyl-5-amino-pyrazole with a suitable pyridine derivative. One common method involves the use of 1,3-diketones in the presence of glacial acetic acid as a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of halogenated pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of 3-methyl-1H-pyrazolo[4,3-c]pyridine exhibit potent anticancer properties. Specifically, compounds from this class have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Case Study: A study demonstrated that a specific derivative inhibited the activity of tropomyosin receptor kinases (TRKs), which are implicated in several cancers. The compound showed significant antiproliferative effects in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazolo[4,3-c]pyridines have been shown to possess broad-spectrum antibacterial and antifungal activities.
- Data Table: Antimicrobial Activity of Pyrazolo[4,3-c]pyridines
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|----------|------------------|---------------------------------------|
| 1 | E. coli | 5 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | C. albicans | 15 µg/mL |
Neurological Disorders
Emerging studies suggest that pyrazolo[4,3-c]pyridines may have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study: A recent investigation highlighted the neuroprotective effects of a pyrazolo[4,3-c]pyridine derivative in animal models of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-methyl-1H-pyrazolo[4,3-c]pyridine is crucial for optimizing its pharmacological properties:
Wirkmechanismus
The mechanism of action of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Alkyl and Alkoxy Substituents
- 3-Isopropyl Derivative (C₉H₁₆ClN₃): Higher molecular weight (201.70 g/mol) and hydrophobicity compared to the methyl analog .
- 1-(2-Methoxyethyl) Derivative (12g): Lower melting point (119–120°C) and moderate yield (30%) .
- {1-Methyl-1H...}methanol Hydrochloride: Polar hydroxymethyl group enhances solubility (CAS: 1242339-74-7) .
Fluorinated Derivatives
Biologische Aktivität
3-Methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride features a pyrazolo-pyridine core, which is instrumental in its biological activity. Its structure allows for interactions with various biological targets, particularly in enzyme inhibition.
Target Interactions:
3-Methyl-1H-pyrazolo[4,3-c]pyridine primarily interacts with several protein kinases, including:
- Tropomyosin receptor kinases (TRKs) : Inhibition of TRKs affects cell proliferation and differentiation pathways.
- Cyclin-dependent kinases (CDKs) : The compound inhibits CDK activity, crucial for cell cycle regulation.
Biochemical Pathways:
The inhibition of these kinases leads to alterations in significant signaling pathways such as:
- Ras/Erk pathway
- Phospholipase C-gamma (PLC-γ) pathway
- Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway
These pathways are critical in regulating cellular responses to growth factors and cytokines.
Anticancer Properties
Research indicates that 3-methyl-1H-pyrazolo[4,3-c]pyridine exhibits promising anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth. For instance:
- In vitro studies demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines by inducing apoptosis through the modulation of kinase activity .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Certain derivatives have shown efficacy against viruses such as:
- Hepatitis A Virus (HAV)
- Herpes Simplex Virus (HSV)
In vitro assays revealed that some derivatives exhibited selective antiviral activity with low cytotoxicity .
Anti-inflammatory Effects
There is evidence suggesting that 3-methyl-1H-pyrazolo[4,3-c]pyridine can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokine production in various models, indicating potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Dosage and Efficacy
Dosage Effects in Animal Models:
In animal studies, the efficacy of 3-methyl-1H-pyrazolo[4,3-c]pyridine varies with dosage. Lower doses have been effective in inhibiting tumor growth without significant toxicity, suggesting a favorable therapeutic window .
Temporal Effects:
The stability of this compound under laboratory conditions has been noted; it remains effective over extended periods when stored properly .
Q & A
Q. Q1. What are the standard synthetic routes for 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, and how are intermediates characterized?
The synthesis typically involves cyclization and functionalization steps. For example, pyrazolo[4,3-c]pyridine derivatives are synthesized via:
- Cyclocondensation : Heating 3-fluoropyridine derivatives with hydrazine to form pyrazole rings .
- Boc Protection : Using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates, followed by deprotection with trifluoroacetic acid (TFA) .
- Cross-Coupling : Microwave-assisted Sonogashira coupling of alkynes with pyrazole-carbaldehydes to close the pyridine ring .
Intermediates are characterized via NMR (e.g., ¹H/¹³C shifts for methyl and pyridine protons) and LC-MS (e.g., [M+H]+ peaks matching theoretical masses) .
Advanced Synthesis Optimization
Q. Q2. How can reaction yields be improved for pyrazolo[4,3-c]pyridine derivatives under Pd-catalyzed conditions?
Key optimizations include:
- Catalyst Selection : Pd₂(dba)₃ with XPhos ligand enhances coupling efficiency for aryl amine substitutions .
- Microwave Assistance : Reduces reaction time (e.g., 12 hours → 2 hours) and improves regioselectivity in ring closure .
- Solvent Effects : DMF or toluene promotes solubility of intermediates, while tert-butylamine facilitates cyclization .
Yields for similar compounds range from 29% (without optimization) to 88% (with Boc protection) .
Biological Evaluation and Mechanism
Q. Q3. What pharmacological activities are reported for pyrazolo[4,3-c]pyridine derivatives, and how are these assays designed?
- Analgesic/Antiarrhythmic Activity : In vivo models (e.g., rodent pain thresholds) show activity at 10–50 mg/kg doses for fluorophenyl-substituted analogs .
- Hematopoietic Effects : Complexes with β-cyclodextrin stimulate erythropoiesis in preclinical models, measured via blood cell counts .
- Kinase Inhibition : Assays using recombinant kinases (e.g., EGFR) assess IC₅₀ values via fluorescence polarization .
Structural-Activity Relationships (SAR)
Q. Q4. How do substituents at the 3-position influence bioactivity?
- Trifluoromethyl Groups : Enhance metabolic stability and kinase binding affinity (e.g., IC₅₀ < 100 nM for kinase inhibitors) .
- Chloro/Fluoro Aryl Groups : Improve blood-brain barrier penetration for CNS-targeted compounds .
- Methyl Substitution : 3-Methyl derivatives balance lipophilicity and solubility, as shown in logP calculations (e.g., ~2.5) .
Analytical Method Development
Q. Q5. What advanced techniques validate purity and stability of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride?
- XRPD : X-ray powder diffraction confirms crystalline form (e.g., sharp peaks at 2θ = 10.5°, 15.2°) .
- HPLC-MS/MS : Detects degradation products under stress conditions (e.g., 0.1% formic acid in mobile phase) .
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C for hydrochloride salts) .
Handling and Safety Protocols
Q. Q6. What safety precautions are critical during synthesis?
- Protective Equipment : Gloves, goggles, and respirators are mandatory due to skin/eye irritation risks .
- Waste Disposal : Halogenated byproducts require incineration or licensed hazardous waste contractors .
- Storage : Stable at −20°C under argon, with desiccants to prevent hydrolysis .
Data Contradictions and Troubleshooting
Q. Q7. Why do yields vary significantly in Pd-mediated cross-coupling reactions?
- Ligand Decomposition : XPhos may degrade at >100°C, requiring strict temperature control .
- Moisture Sensitivity : Trace water in solvents reduces catalyst activity; anhydrous DMF is essential .
- Substrate Purity : Brominated intermediates with >95% purity (by HPLC) are critical for reproducibility .
Computational Modeling
Q. Q8. How can DFT calculations guide pyrazolo[4,3-c]pyridine design?
- Electrostatic Potential Maps : Predict nucleophilic attack sites for functionalization (e.g., C-3 vs. C-5 positions) .
- Docking Studies : Identify binding poses in kinase active sites (e.g., hydrogen bonds with hinge regions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
